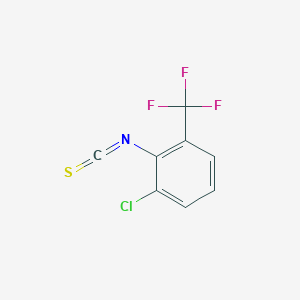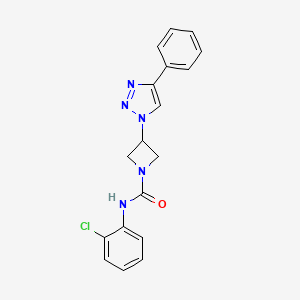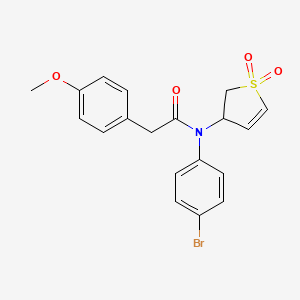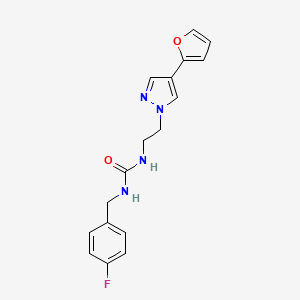![molecular formula C15H19ClN2O B2930884 3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide CAS No. 477890-36-1](/img/structure/B2930884.png)
3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide” is a derivative of indole, a significant heterocyclic system in natural products and drugs . It has a molecular weight of 278.78 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the linear formula C15H19ClN2O . The InChI code for the compound is 1S/C15H19ClN2O/c1-15(2,10-16)14(19)17-8-7-11-9-18-13-6-4-3-5-12(11)13/h3-6,9,18H,7-8,10H2,1-2H3,(H,17,19) .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 278.78 . The InChI code for the compound is 1S/C15H19ClN2O/c1-15(2,10-16)14(19)17-8-7-11-9-18-13-6-4-3-5-12(11)13/h3-6,9,18H,7-8,10H2,1-2H3,(H,17,19) .Scientific Research Applications
Anti-Inflammatory Applications
The structure of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide shares similarities with compounds known for their anti-inflammatory properties. For instance, derivatives of indole, such as tryptamine, have been combined with nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen to synthesize hybrid molecules that may offer enhanced anti-inflammatory effects . This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.
Antiviral Activity
Compounds related to 3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide have shown promise in antiviral therapy. A combination of drugs including naproxen, which shares a similar mechanism of action, has been used to treat influenza A (H3N2) infection and reduce patient mortality . This indicates potential for the compound to be part of treatment regimens for viral infections.
Analgesic Effects
The analgesic properties of NSAIDs are well-documented, and the structural similarity of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide to these compounds suggests it could also serve as a pain reliever. Research on related compounds has focused on synthesizing amides that combine the analgesic properties of ibuprofen with the biological activities of tryptamine .
Antihypertensive Potential
Indole derivatives have been explored for their role in cardiovascular health, particularly in the management of hypertension. For example, the discovery of certain indole-based compounds as cortisol-sparing CYP11B2 inhibitors indicates a potential application in lowering aldosterone levels in human subjects, which is beneficial for treating hypertension .
Oncological Research
Indole derivatives are increasingly being studied for their applications in cancer treatment. Their diverse biological activities make them suitable candidates for developing treatments against various cancer cells . The compound could be investigated for similar oncological applications.
Neurological Disorders
The indole moiety is a common feature in neuromodulators and psychedelic derivatives, which are involved in the regulation of central nervous system processes. As such, 3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide may have applications in the treatment of neurological disorders, including those related to cognition, memory, and behavior .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exhibited.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , it can be inferred that the compound would have diverse molecular and cellular effects depending on the specific activity and the target involved.
properties
IUPAC Name |
3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c1-15(2,10-16)14(19)17-8-7-11-9-18-13-6-4-3-5-12(11)13/h3-6,9,18H,7-8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAAJKKQQWZNGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NCCC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(4-bromo-2-fluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930803.png)
![5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2930804.png)



![8-butyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930809.png)




![4-((1H-imidazol-1-yl)methyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2930819.png)

![5-Chloro-7-[pyridin-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B2930823.png)